N-Cyclobutyl-3-fluoro-5-vinylbenzamide
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Overview
Description
N-Cyclobutyl-3-fluoro-5-vinylbenzamide is an organic compound that features a cyclobutyl group, a fluorine atom, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-fluoro-5-vinylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluoro-5-vinylbenzoic acid with an appropriate amine, such as cyclobutylamine, under conditions that facilitate amide bond formation.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with the benzamide intermediate.
Vinyl Group Addition: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the benzamide intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
N-Cyclobutyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-fluoro-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group, fluorine atom, and vinyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclobutyl-3-fluorobenzamide: Lacks the vinyl group, which may affect its reactivity and binding properties.
N-Cyclobutyl-5-vinylbenzamide: Lacks the fluorine atom, which can influence its chemical stability and interactions.
N-Cyclobutyl-3-fluoro-4-vinylbenzamide: The position of the vinyl group is different, potentially altering its chemical and biological properties.
Uniqueness
N-Cyclobutyl-3-fluoro-5-vinylbenzamide is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclobutyl-3-ethenyl-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-9-6-10(8-11(14)7-9)13(16)15-12-4-3-5-12/h2,6-8,12H,1,3-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHVWOAZSARCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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